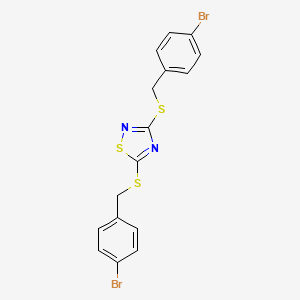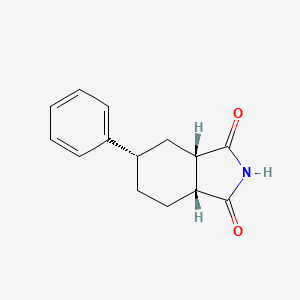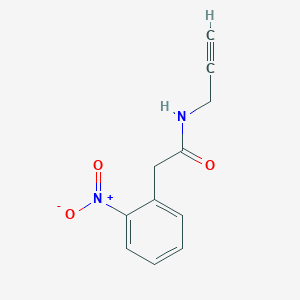![molecular formula C16H14F2N2OS2 B12048463 N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B12048463.png)
N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further linked to a carbamothioyl group and a phenylacetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the difluoromethyl sulfanyl intermediate. This intermediate is then reacted with a phenylcarbamothioyl compound under specific conditions to form the final product. Common reagents used in these reactions include difluoromethylating agents, sulfur-containing compounds, and phenylacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Aplicaciones Científicas De Investigación
N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(3-isopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine
- N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide
Uniqueness
N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H14F2N2OS2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[[4-(difluoromethylsulfanyl)phenyl]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H14F2N2OS2/c17-15(18)23-13-8-6-12(7-9-13)19-16(22)20-14(21)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,19,20,21,22) |
Clave InChI |
KVEHHXDDIPCXQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12048383.png)

![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
![2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR](/img/structure/B12048386.png)
![3-(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048398.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048400.png)

![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)
![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12048435.png)


